

4-(Bromomethyl)oxane molecular weight and formula

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Compound of Interest

Compound Name: 4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162

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A Technical Guide to 4-(Bromomethyl)oxane

This document provides a detailed overview of the chemical properties of 4-(Bromomethyl)oxane, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, a conceptual experimental protocol for its synthesis, and a logical workflow diagram.

Core Chemical Properties

4-(Bromomethyl)oxane, also known as **4-(Bromomethyl)tetrahydropyran**, is a heterocyclic organic compound. Its fundamental properties are summarized below for quick reference.

Property	Data
IUPAC Name	4-(bromomethyl)oxane[1][2][3]
Synonyms	4-(Bromomethyl)tetrahydropyran[1][3]
CAS Number	125552-89-8[1][2][3]
Molecular Formula	C ₆ H ₁₁ BrO[1][2][3]
Molecular Weight	179.05 g/mol [1]
Physical State	Liquid[2]

Conceptual Experimental Protocol: Synthesis

While specific, peer-reviewed synthesis protocols for 4-(Bromomethyl)oxane were not detailed in the immediate literature, a common and logical approach would involve the radical bromination of a suitable precursor, such as 4-methyloxane. The following protocol is a conceptual methodology based on standard organic synthesis techniques.

Objective: To synthesize 4-(Bromomethyl)oxane via radical bromination of 4-methyloxane.

Materials:

- 4-Methyloxane (Starting Material)
- N-Bromosuccinimide (NBS) (Brominating Agent)
- Azobisisobutyronitrile (AIBN) (Radical Initiator)
- Carbon Tetrachloride (CCl_4) (Anhydrous Solvent)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Dichloromethane (DCM) for extraction

Methodology:

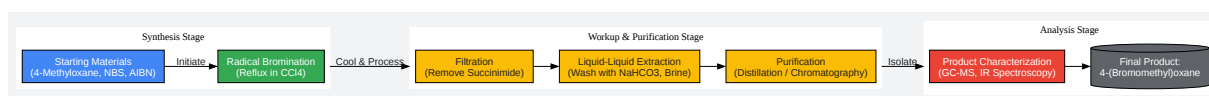
- **Reaction Setup:** A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with 4-methyloxane and anhydrous carbon tetrachloride.
- **Initiation:** N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) are added to the solution.
- **Reaction Execution:** The mixture is heated to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is monitored for completion using Thin Layer Chromatography

(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically allowed to proceed for 3-10 hours.

- Workup:
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The solid succinimide byproduct is removed by vacuum filtration.
 - The filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (to quench any remaining acid) and brine.
- Purification:
 - The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO_4), and filtered.
 - The solvent is removed under reduced pressure using a rotary evaporator.
 - The resulting crude product is purified via fractional distillation or flash column chromatography to yield pure 4-(Bromomethyl)oxane.
- Analysis and Characterization: The identity and purity of the final product are confirmed using analytical techniques such as GC-MS and Infrared (IR) Spectroscopy.[\[1\]](#)

Logical Workflow Visualization

The following diagram illustrates the conceptual workflow for the synthesis and analysis of 4-(Bromomethyl)oxane as described in the protocol above.



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Caption: Conceptual workflow for the synthesis of 4-(Bromomethyl)oxane.

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References

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Address: 3281 E Guasti Rd

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